6-{[butyl(methyl)amino]methyl}-7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
Description
The compound 6-{[butyl(methyl)amino]methyl}-7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a coumarin derivative featuring a cyclopenta[c]chromen-4(1H)-one core. This bicyclic structure is substituted at position 6 with a butyl(methyl)aminomethyl group and at position 7 with a hydroxyl group.
Properties
IUPAC Name |
6-[[butyl(methyl)amino]methyl]-7-hydroxy-2,3-dihydro-1H-cyclopenta[c]chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3/c1-3-4-10-19(2)11-15-16(20)9-8-13-12-6-5-7-14(12)18(21)22-17(13)15/h8-9,20H,3-7,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLFDRGRERSTFEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)CC1=C(C=CC2=C1OC(=O)C3=C2CCC3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[butyl(methyl)amino]methyl}-7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one typically involves multiple steps. One common approach includes:
Formation of the chromen core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the amino group: This step often involves the use of butylamine and methylamine under controlled conditions to ensure the correct substitution pattern.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group at the 7-position can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones, while reduction can produce various alcohols or amines.
Scientific Research Applications
6-{[butyl(methyl)amino]methyl}-7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 6-{[butyl(methyl)amino]methyl}-7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The following table summarizes key structural analogs and their substituents:
Impact of Substituents on Properties
Hydroxyl Groups :
- The 7-hydroxy group in the target compound and its analogs (e.g., compound 4 in ) is a reactive site for metabolic modifications. For example, Cunninghamella elegans hydroxylates 7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one at position 9 to yield 7,9-dihydroxy derivatives .
Amino/Alkylamino Groups :
- The butyl(methyl)aminomethyl group at position 6 distinguishes the target compound from analogs like ’s prenyloxy-substituted derivative. This tertiary amine may enhance water solubility and enable interactions with biological targets (e.g., enzymes or receptors) through ionic or hydrogen bonding.
Aromatic/Ether Substituents :
Biotransformation and Stability
- Hydroxylation : The 7-hydroxy group in the target compound is susceptible to fungal biotransformation, as demonstrated in . Additional hydroxylation could yield polyhydroxy derivatives with altered bioactivity.
- Degradation: Alkylamino groups may undergo N-dealkylation or oxidation, depending on metabolic conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
